![molecular formula C11H19NO2 B2798183 N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide CAS No. 2224214-16-6](/img/structure/B2798183.png)
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide
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Overview
Description
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide, also known as MTTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTP belongs to the class of cyclobutyl amides, and its unique chemical structure makes it an attractive molecule for research purposes.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide is not fully understood. However, studies have shown that N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can bind to the active site of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, and inhibit their activity. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can also induce apoptosis in cancer cells by activating the caspase pathway. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Advantages and Limitations for Lab Experiments
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide is also stable under a wide range of conditions, which makes it easy to handle and store. However, N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide. One direction is to study its potential applications in drug discovery. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has shown promising results as an anti-cancer and anti-inflammatory agent, and further studies could lead to the development of new drugs. Another direction is to study its potential use as a biosensor. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can be immobilized on a surface, and changes in its fluorescence properties can be used to detect the presence of certain molecules. Finally, further studies are needed to fully understand the mechanism of action of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide involves the reaction between 3-methoxy-2,2,3-trimethylcyclobutanone and propargylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. The product is then purified using column chromatography to obtain pure N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide.
Scientific Research Applications
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has shown promising results as an anti-cancer agent. Studies have shown that N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In biochemistry, N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has been studied for its mechanism of action. Studies have shown that N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can bind to the active site of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, and inhibit their activity. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has also been studied for its potential use as a biosensor. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can be immobilized on a surface, and changes in its fluorescence properties can be used to detect the presence of certain molecules.
In material science, N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has been studied for its potential use as a building block for the synthesis of novel materials. N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide can be functionalized with various groups, such as carboxylic acid and amine groups, to obtain compounds with different properties. These compounds can be used for the synthesis of polymers, nanoparticles, and other materials.
properties
IUPAC Name |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-9(13)12-8-7-11(4,14-5)10(8,2)3/h6,8H,1,7H2,2-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJVXDKGRGDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide |
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